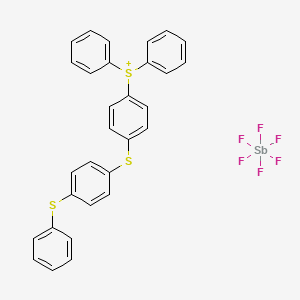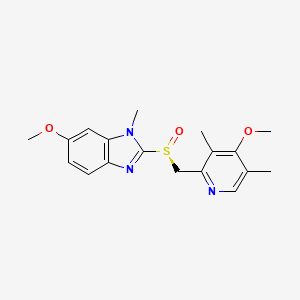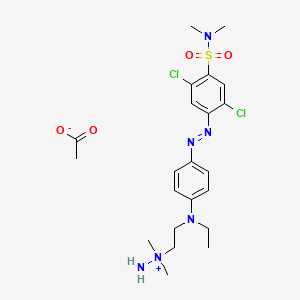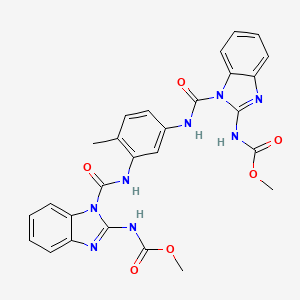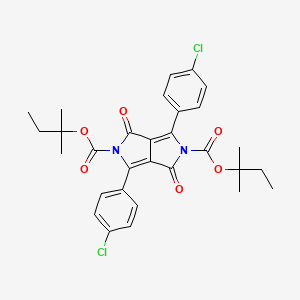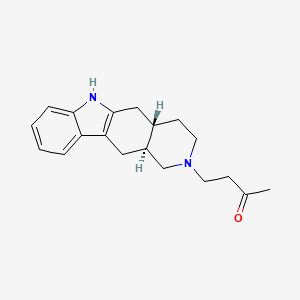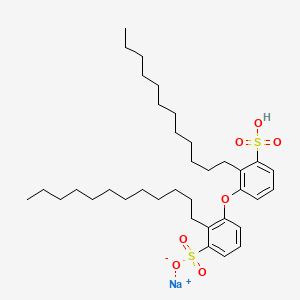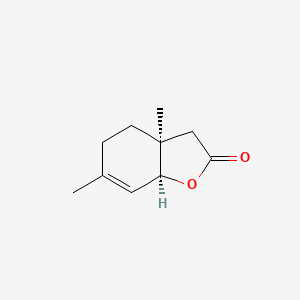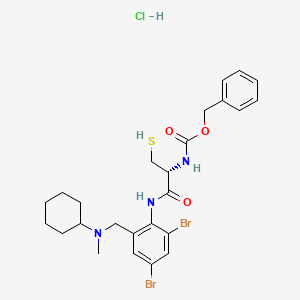
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a benzyl ester group, and a hydrochloride salt form. The presence of bromine atoms and a mercaptoethyl group further adds to its chemical diversity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylmethylamine derivative, followed by the introduction of the dibromocarbaniloyl group through a bromination reaction. The mercaptoethyl group is then added via a thiolation reaction, and the final benzyl esterification is achieved using benzyl alcohol under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dibromocarbaniloyl group can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Substituted carbamic acid derivatives with various functional groups.
科学的研究の応用
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The presence of the dibromocarbaniloyl group allows for covalent modification of target proteins, while the mercaptoethyl group can form disulfide bonds with cysteine residues, altering protein function.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the dibromocarbaniloyl and mercaptoethyl groups.
Carbamic acid, (6-bromohexyl)-, benzyl ester: Contains a bromine atom but differs in the position and number of bromine atoms.
Carbamic acid, (2-(methylamino)ethyl)-, benzyl ester: Similar ester group but different amine and alkyl chain structure.
Uniqueness
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and a mercaptoethyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
97290-51-2 |
|---|---|
分子式 |
C25H32Br2ClN3O3S |
分子量 |
649.9 g/mol |
IUPAC名 |
benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-1-oxo-3-sulfanylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31Br2N3O3S.ClH/c1-30(20-10-6-3-7-11-20)14-18-12-19(26)13-21(27)23(18)29-24(31)22(16-34)28-25(32)33-15-17-8-4-2-5-9-17;/h2,4-5,8-9,12-13,20,22,34H,3,6-7,10-11,14-16H2,1H3,(H,28,32)(H,29,31);1H/t22-;/m0./s1 |
InChIキー |
OHFRVPBNWOOGBT-FTBISJDPSA-N |
異性体SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
正規SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



